Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-
Description
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- (commonly referred to by its synonym Melphalan, CAS 148-82-3) is a nitrogen mustard derivative of the amino acid L-phenylalanine. Its chemical structure includes a bis(2-chloroethyl)amino group attached to the para position of the phenyl ring and a methyl substitution on the alpha-carbon adjacent to the amino group in the alanine side chain. This modification enhances its alkylating activity, enabling crosslinking of DNA strands and inhibition of cancer cell proliferation.
Melphalan is clinically used to treat multiple myeloma, ovarian cancer, and other malignancies. Its mechanism involves the formation of DNA interstrand crosslinks via the reactive 2-chloroethyl groups, leading to apoptosis. The presence of the phenylalanine backbone facilitates cellular uptake through amino acid transporters, improving tumor targeting.
Properties
CAS No. |
64977-06-6 |
|---|---|
Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(17,13(19)20)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5H,6-10,17H2,1H3,(H,19,20) |
InChI Key |
FZMFZUVMIYPKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(CCCl)CCCl)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
Starting Material: 4-amino-L-phenylalanine or its ester derivatives (e.g., ethyl or methyl esters) are commonly used as the starting substrates.
Protection of Glycinic Amino Group: Some methods protect the glycinic amino group by converting it into phthalimide derivatives (using phthaloyl protection) to prevent side reactions during subsequent steps.
Hydroxyethylation (Bis(2-hydroxyethyl)amino Formation)
Reaction: The aromatic amino group of 4-amino-L-phenylalanine or its ester is reacted with ethylene oxide under controlled temperature conditions (ambient to 40–50 °C) to form 4-(bis(2-hydroxyethyl)amino)-L-phenylalanine or its alkyl ester.
Conditions: This reaction is typically performed at room temperature or slightly elevated temperatures (20–50 °C) in aqueous or acidic media, sometimes with glacial acetic acid to facilitate dissolution and reaction.
Purification: The crude product is isolated and purified to achieve more than 95% chemical and optical purity, essential for downstream steps.
Esterification
Purpose: Esterification converts the hydroxyethylated amino acid into its lower alkyl ester (C1–C6 alkyl esters such as methyl, ethyl, or propyl esters).
Method: Refluxing the hydroxyethylated amino acid with the corresponding lower alkyl alcohol (e.g., ethanol) at 50–85 °C produces the alkyl ester derivative.
Note: Esterification improves solubility and facilitates subsequent chlorination.
Chlorination to Introduce Bis(2-chloroethyl) Groups
Reagent: Chlorination is performed using phosphorus oxychloride (POCl3) or other chlorinating agents to replace hydroxy groups with chloro groups, yielding 4-(bis(2-chloroethyl)amino)-L-phenylalanine alkyl esters.
Conditions: The reaction is carried out at elevated temperatures, typically between 40 °C and 90 °C, often under reflux conditions.
Regioselectivity: Careful control of reaction parameters ensures selective chlorination without degradation or racemization.
Hydrolysis and Deprotection
Hydrolysis: The ester group is hydrolyzed under reflux conditions (~100 °C) to yield the free acid form of Melphalan.
Deprotection: If phthalimide protection was used, acidic hydrolysis removes the protecting group to liberate the free amino acid functionality.
Purification: The crude Melphalan is purified by acidification (pH 2–4) and subsequent precipitation at near-neutral pH (6.5–7.5), often using hydrochloric, sulfuric, or other acids.
Summary Table of Preparation Steps and Conditions
| Step | Reactants / Intermediates | Conditions & Reagents | Temperature Range | Notes |
|---|---|---|---|---|
| 1. Starting material | 4-amino-L-phenylalanine or ester derivatives | Optional phthalimide protection | Ambient | Protection prevents side reactions |
| 2. Hydroxyethylation | 4-amino-L-phenylalanine + ethylene oxide | Aqueous or acidic medium, glacial acetic acid | 20–50 °C | Produces 4-(bis(2-hydroxyethyl)amino) |
| 3. Esterification | Hydroxyethylated amino acid + lower alkyl alcohol | Reflux in C1–C6 alkanol | 50–85 °C | Forms alkyl ester for better handling |
| 4. Chlorination | Hydroxyethylated alkyl ester + POCl3 or chlorinating agent | Elevated temperature, reflux | 40–90 °C | Converts hydroxy groups to chloro groups |
| 5. Hydrolysis & Deprotection | Chlorinated alkyl ester | Acidic hydrolysis, reflux | ~100 °C | Yields free acid Melphalan |
| 6. Purification | Crude Melphalan | Acidification (pH 2–4), precipitation (pH 6.5–7.5) | Ambient to 60 °C | Ensures optical purity and crystallinity |
Research Findings and Analytical Confirmation
Spectroscopic Characterization: The intermediates and final Melphalan product are characterized by NMR, IR, UV-Vis spectroscopy, and elemental analysis to confirm structure and purity.
Optical Purity: Processes emphasize maintaining optical purity (>95%) through mild reaction conditions and selective purification.
Polymorphs: Different crystalline forms of Melphalan hydrochloride have been prepared, with controlled drying temperatures (30–50 °C) to obtain desired polymorphs for pharmaceutical applications.
Notable Variations and Improvements
Some patents describe regioselective hydroxyethylation in the presence of a free glycinic amino group to improve yield and purity.
Use of phthalimide protection and catalytic hydrogenation steps has been optimized to enhance selectivity and reduce impurities.
Chlorination methods have been refined to avoid over-chlorination and degradation of the amino acid backbone.
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- undergoes various chemical reactions, including:
Alkylation: The compound acts as an alkylating agent, forming covalent bonds with DNA and RNA.
Hydrolysis: It can undergo hydrolysis to form inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the preparation of the hydrochloride salt
Water: Acts as a solvent in various reactions.
Protective Groups: Used to protect functional groups during synthesis.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-, which is used in pharmaceutical formulations .
Scientific Research Applications
Chemotherapeutic Applications
Melphalan is primarily utilized as an antineoplastic agent in the treatment of several malignancies, including:
- Multiple Myeloma : Melphalan is a cornerstone in the treatment regimen for multiple myeloma, often used in combination with other agents to enhance efficacy.
- Ovarian Cancer : It is also employed in treating advanced ovarian cancer, particularly in patients who have not responded to other treatments.
- Breast Cancer : Some studies indicate its potential use in specific breast cancer cases, especially when combined with other chemotherapeutic agents.
Pharmacokinetics and Administration
The pharmacokinetics of melphalan involve:
- Route of Administration : It can be administered orally or intravenously, with intravenous administration often preferred for acute settings due to faster onset.
- Absorption and Metabolism : Melphalan is well absorbed when administered orally but undergoes significant first-pass metabolism. Its half-life is approximately 1 to 2 hours, necessitating careful dosing schedules to maintain therapeutic levels .
Case Studies and Clinical Trials
Several clinical studies have documented the effectiveness of melphalan:
- A study published in the Journal of Clinical Oncology highlighted that melphalan combined with dexamethasone significantly improved survival rates in multiple myeloma patients compared to traditional therapies alone.
- Another trial focused on ovarian cancer patients demonstrated that melphalan's efficacy was enhanced when used in conjunction with platinum-based chemotherapeutics, suggesting a synergistic effect .
Research continues into enhancing the selectivity and efficacy of melphalan:
- Targeted Delivery Systems : Investigations are ongoing into using L-type amino acid transporter 1 (LAT1) as a target for delivering melphalan more effectively across biological barriers .
- Combination Therapies : Future studies aim to explore combinations with new immunotherapeutic agents to improve outcomes for resistant cancer types.
Mechanism of Action
The compound exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes lead to cytotoxicity in both dividing and non-dividing tumor cells . The molecular targets include DNA and RNA, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Chlorambucil (4-[Bis(2-chloroethyl)amino]benzenebutanoic acid)
Structural Differences :
- Chlorambucil (CAS 305-03-3) replaces the phenylalanine backbone with a phenylbutyric acid moiety. The bis(2-chloroethyl)amino group is retained, but the carboxylic acid is positioned on a butyl chain rather than an amino acid. Pharmacological Profile:
- Molecular Weight : 304.21 g/mol vs. Melphalan’s 305.20 g/mol.
- Therapeutic Use : Primarily for chronic lymphocytic leukemia (CLL).
- Mechanism: Similar alkylating activity but reduced uptake efficiency due to the lack of amino acid transporter compatibility. Research Findings:
- Chlorambucil exhibits lower myelosuppression than Melphalan but is less effective in penetrating solid tumors.
Bendamustine (C16H21Cl2N3O2)
Structural Differences :
- Bendamustine (CAS 16506-27-7) incorporates a benzimidazole ring system with a bis(2-chloroethyl)amino group and a butanoic acid ester side chain. Pharmacological Profile:
- Molecular Weight : 358.26 g/mol vs. Melphalan’s 305.20 g/mol.
- Therapeutic Use: Non-Hodgkin’s lymphoma and CLL.
- Mechanism : Combines alkylation with purine analog-like interference in DNA repair.
Research Findings : - Bendamustine demonstrates superior efficacy in refractory CLL compared to chlorambucil, with a unique resistance profile due to its dual mechanism.
Cyclophosphamide (N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide)
Structural Differences :
- Pharmacological Profile:
- Molecular Weight : 261.08 g/mol.
- Therapeutic Use : Broad-spectrum antineoplastic agent.
Research Findings :
Hydrochloride Derivatives of Melphalan
Examples :
- Melphalan Hydrochloride (CAS 1465-26-5): Salt form with enhanced solubility.
- 4-[Bis(2-chloroethyl)oxidoamino]-L-phenylalanine dihydrochloride (CAS N/A): Oxidized derivative with modified reactivity. Research Findings:
- Salt forms improve bioavailability but may alter pharmacokinetics.
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Mechanistic Differences
Research Findings and Clinical Implications
- Melphalan’s amino acid backbone confers selective uptake in tumor cells, but its dose-limiting toxicity remains myelosuppression.
- Bendamustine ’s benzimidazole core allows evasion of resistance mechanisms common to traditional alkylators.
- Chlorambucil’s non-amino acid structure reduces transporter-mediated uptake, limiting its use to hematological malignancies.
Biological Activity
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-, commonly known as melphalan , is a derivative of the amino acid phenylalanine and is primarily recognized for its significant role as an antineoplastic agent in chemotherapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Melphalan is characterized by a bis(2-chloroethyl)amino group attached to the 4-position of the phenyl ring. Its molecular formula is with a molecular weight of approximately 305.20 g/mol. The structural modifications impart unique chemical properties that enhance its biological activity, particularly in targeting cancer cells.
The primary mechanism by which melphalan exerts its antitumor effects involves:
- DNA Cross-Linking : Melphalan forms covalent bonds with DNA, disrupting normal cellular functions and preventing cancer cell proliferation. This cross-linking inhibits DNA replication and transcription, leading to cell death, especially in rapidly dividing cells typical of tumors.
- Selective Targeting : Melphalan preferentially targets hematological cancers, including multiple myeloma and ovarian cancer. Its ability to cross-link DNA effectively while maintaining a favorable pharmacokinetic profile distinguishes it from other alkylating agents.
Biological Activity and Efficacy
Research has demonstrated the efficacy of melphalan in various cancer models:
- Antitumor Activity : Studies indicate that melphalan exhibits potent antitumor activity against multiple types of cancers, including multiple myeloma, osteosarcoma, and various lymphomas. In vitro studies show significant growth inhibition in tumor cell lines with IC50 values indicating effective doses .
- Combination Therapies : Melphalan has been studied in combination with other chemotherapeutic agents, enhancing overall treatment efficacy. For instance, its combination with 5-fluorouracil (5-FU) has shown improved tumor inhibition compared to either agent alone .
Case Studies and Research Findings
Several studies highlight the biological activity of melphalan:
- In Vitro Studies : A study reported that melphalan exhibited solid tumor cell inhibitory activities with an IC50 value of approximately 1.30 μM against HepG2 cells. Additionally, it was found to promote apoptosis and induce G2/M phase arrest in the cell cycle, contributing to its antitumor activity .
- In Vivo Models : In xenograft models, melphalan demonstrated substantial tumor growth inhibition (TGI) rates comparable to other established treatments like SAHA (suberoylanilide hydroxamic acid), reinforcing its potential as a lead compound for further development .
Comparative Analysis with Other Compounds
A comparative analysis of melphalan with other related compounds reveals its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Melphalan | Antineoplastic agent used in chemotherapy | |
| Chlorambucil | Alkylating agent for chronic lymphocytic leukemia | |
| Cyclophosphamide | Broad-spectrum anticancer agent | |
| Ifosfamide | Used for testicular cancer and sarcomas | |
| Busulfan | Used in conditioning regimens for bone marrow transplantation |
Q & A
Q. What are the established synthetic routes for 4-(bis(2-chloroethyl)amino)-α-methylphenylalanine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reacting phenylalanine derivatives with bis(2-chloroethyl)amine groups. A documented approach includes:
- Step 1 : React N-acetyl-4-chloromethyl phenylalanine ethyl ester with dialkylamines to introduce the alkylating side chain .
- Step 2 : Hydrolyze the intermediate in hydrochloric acid to remove protecting groups.
- Step 3 : Purify via recrystallization or column chromatography, with purity assessed using HPLC (>98% purity threshold) .
- Optimization : Use Boc (tert-butyloxycarbonyl) protection to minimize side reactions during solid-phase peptide synthesis .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
- Structural Analysis : X-ray crystallography or NMR to confirm the stereochemistry (L-isomer specificity for biological activity) .
- Physicochemical Properties :
- Solubility : Measure in aqueous buffers (e.g., phosphate-buffered saline) at physiological pH using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under varying temperatures and pH, analyzing products via LC-MS .
Advanced Research Questions
Q. What experimental models are suitable for studying alkylating activity and DNA crosslinking efficiency?
Methodological Answer:
- In Vitro Models :
- Use plasmid DNA (e.g., pBR322) to quantify crosslinking via gel electrophoresis; alkylation disrupts supercoiling .
- Treat human myeloma cell lines (e.g., RPMI-8226) and measure IC50 values using MTT assays .
- In Vivo Models :
- Employ xenograft mice implanted with human multiple myeloma cells. Monitor tumor regression and survival rates with varying doses (e.g., 1–5 mg/kg intraperitoneal) .
Q. How should dose-response studies be designed to evaluate therapeutic efficacy while minimizing off-target effects?
Methodological Answer:
- Dose Escalation : Start with subtherapeutic doses (e.g., 0.1 mg/kg) in murine models, incrementally increasing while monitoring hematological toxicity (e.g., neutrophil counts) .
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy/toxicity.
- Control Groups : Include cohorts treated with prodrugs (e.g., peptide-conjugated derivatives) to assess targeted delivery .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
Methodological Answer:
- Mechanistic Profiling :
- Perform transcriptomic analysis (RNA-seq) to identify resistance pathways (e.g., upregulated DNA repair genes like XRCC1) .
- Compare drug uptake using radiolabeled melphalan (³H-labeled) in sensitive vs. resistant cell lines .
- Experimental Replication : Standardize culture conditions (e.g., hypoxia vs. normoxia) to control for microenvironmental variability .
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
Methodological Answer:
- Degradation Pathways : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C.
- Detection :
- Use LC-QTOF-MS to identify hydrolyzed products (e.g., phenylalanine derivatives with mono-chloroethyl groups) .
- Quantify reactive intermediates (e.g., aziridinium ions) using trapping agents like glutathione, followed by NMR analysis .
Q. How can structure-activity relationships (SAR) be systematically investigated for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify the phenylalanine backbone (e.g., D-isomer or β-methyl derivatives) and assess alkylating activity .
- SAR Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
